Cas no 1010899-06-5 (6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline)

6-[3-(2-Chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with a dihydropyrazole moiety. The presence of a 2-chlorophenyl group and a methanesulfonyl substituent enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. This structure suggests utility in medicinal chemistry, particularly in the development of kinase inhibitors or bioactive molecules targeting specific pathways. Its rigid quinoxaline framework may contribute to binding affinity, while the sulfonyl group could improve solubility and metabolic stability. The compound's synthetic versatility makes it valuable for research applications requiring structurally diverse scaffolds. Further studies are necessary to fully elucidate its pharmacological or chemical properties.
6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline structure
1010899-06-5 structure
Product name:6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
CAS No:1010899-06-5
MF:C18H15ClN4O2S
MW:386.855301141739
CID:5380734

6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline Chemical and Physical Properties

Names and Identifiers

    • 6-[5-(2-chlorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
    • Quinoxaline, 6-[3-(2-chlorophenyl)-4,5-dihydro-1-(methylsulfonyl)-1H-pyrazol-5-yl]-
    • 6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
    • Inchi: 1S/C18H15ClN4O2S/c1-26(24,25)23-18(11-16(22-23)13-4-2-3-5-14(13)19)12-6-7-15-17(10-12)21-9-8-20-15/h2-10,18H,11H2,1H3
    • InChI Key: MNWHCOQPNZENNB-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(C3N(S(C)(=O)=O)N=C(C4=CC=CC=C4Cl)C3)=CC=2)N=CC=1

6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3371-0025-2μmol
6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
1010899-06-5 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3371-0025-1mg
6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
1010899-06-5 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3371-0025-5mg
6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
1010899-06-5 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3371-0025-4mg
6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
1010899-06-5 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3371-0025-10mg
6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
1010899-06-5 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3371-0025-10μmol
6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
1010899-06-5 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3371-0025-2mg
6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
1010899-06-5 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3371-0025-3mg
6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
1010899-06-5 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3371-0025-15mg
6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
1010899-06-5 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3371-0025-5μmol
6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
1010899-06-5 90%+
5μl
$63.0 2023-04-26

Additional information on 6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline

Introduction to 6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline (CAS No. 1010899-06-5)

6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1010899-06-5, represents a novel molecular entity with a complex structural framework. The presence of multiple functional groups, including a quinoxaline core and a pyrazole moiety, makes it a promising candidate for further exploration in drug discovery and development.

The structural composition of 6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is characterized by its intricate arrangement of atoms and bonds. The quinoxaline ring system is a well-known pharmacophore in medicinal chemistry, often associated with biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a pyrazole group further enhances its potential therapeutic applications by introducing additional binding sites and functional interactions.

In recent years, there has been a surge in research focused on developing new derivatives of quinoxaline and pyrazole-based compounds due to their demonstrated efficacy in various pharmacological assays. The specific substitution pattern in 6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline, particularly the presence of a 2-chlorophenyl group and a methanesulfonyl moiety, suggests that this compound may exhibit unique biological properties compared to its parent structures.

The synthesis of 6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the methanesulfonyl group at the 1-position of the pyrazole ring is particularly critical, as it can significantly influence the compound's solubility, stability, and bioavailability. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution processes, are often employed to achieve the desired structural features.

The pharmacological potential of 6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline has been explored in several preclinical studies. These investigations have revealed that the compound exhibits notable activity against various disease models, including cancer cell lines and inflammatory conditions. The interaction between the methanesulfonyl group and biological targets appears to be a key factor in its pharmacological effects.

In addition to its standalone properties, 6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline has also been investigated as part of larger drug candidates. Its structural features make it an attractive scaffold for further derivatization, allowing researchers to fine-tune its biological activity and optimize its pharmacokinetic profile. The combination of computational modeling and high-throughput screening techniques has been instrumental in identifying promising derivatives of this compound.

The latest advancements in drug discovery have highlighted the importance of structure-based drug design approaches. By leveraging computational tools such as molecular docking and molecular dynamics simulations, researchers can gain insights into the binding interactions between 6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline and its target proteins. These studies have provided valuable information for designing more effective and selective drug molecules.

The future prospects for 6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline are promising, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical trials and ultimately bringing new treatments to patients in need.

In conclusion, 6-[3-(2-chlorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-ylyl]quinoxaline (CAS No. 1010899-06) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its properties and applications, this compound is poised to play an important role in future drug development efforts.

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